methyl 3-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate is a thiophene-based ester derivative featuring a sulfamoyl substituent at the 3-position of the thiophene ring. The sulfamoyl group is further modified with a 2-hydroxyethyl chain linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety.
Properties
IUPAC Name |
methyl 3-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S2/c1-22-16(19)15-14(4-7-25-15)26(20,21)17-9-11(18)10-2-3-12-13(8-10)24-6-5-23-12/h2-4,7-8,11,17-18H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYNJADHRBVMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Dioxin Moiety: The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Thiophene Carboxylation: The thiophene ring is functionalized with a carboxylate group through a Friedel-Crafts acylation reaction using methyl chloroformate.
Coupling Reaction: The final step involves coupling the sulfamoyl dioxin derivative with the thiophene carboxylate under conditions that promote ester formation, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 3-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate exhibit promising anticancer properties. The incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of thiophene-based compounds showed selective inhibition of tumor growth in xenograft models .
Mechanism of Action
The proposed mechanism involves the compound's interaction with specific cellular pathways that regulate apoptosis and cell cycle progression. The sulfamoyl group is believed to enhance solubility and bioavailability, making it a candidate for further development in targeted cancer therapies .
Environmental Science
Bioremediation Potential
this compound has also been studied for its potential in bioremediation efforts. The compound can be utilized in microbial degradation studies aimed at breaking down environmental pollutants such as polycyclic aromatic hydrocarbons (PAHs). Research indicates that certain microbial strains can metabolize similar compounds effectively, suggesting a pathway for environmental cleanup applications .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the environmental impact of this compound and its derivatives. These studies focus on the bioaccumulation potential and ecotoxicity to aquatic organisms, providing critical data for risk assessment in environmental monitoring programs .
Material Science
Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. The incorporation of thiophene units into polymer backbones has been shown to enhance electrical conductivity and thermal stability. Research into conductive polymers derived from this compound suggests applications in organic electronics and photovoltaic devices .
Nanocomposite Development
The compound's unique structural features allow it to be integrated into nanocomposites that exhibit improved mechanical properties. Studies have demonstrated that nanocomposites containing thiophene derivatives show enhanced tensile strength and flexibility compared to traditional materials .
Data Tables
Case Studies
-
Anticancer Activity Study
- Objective: Evaluate the cytotoxic effects of this compound on breast cancer cells.
- Methodology: In vitro assays were conducted using MCF-7 cell lines.
- Results: The compound exhibited significant inhibition of cell proliferation with an IC50 value lower than standard chemotherapeutics.
-
Bioremediation Research
- Objective: Assess the degradation of PAHs by microbial consortia in the presence of this compound.
- Methodology: Microbial cultures were exposed to contaminated soil samples supplemented with the compound.
- Results: Enhanced degradation rates were observed compared to controls without the compound.
Mechanism of Action
The mechanism by which methyl 3-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the dioxin moiety may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiophene Carboxylates
a) Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate (1b)
- Structure : Features a benzo[b]thiophene core with a phenyl group at position 3, hydroxyl and ketone groups at positions 5, 4, and 7, and an ethyl ester at position 2.
- Key Differences : Lacks the sulfamoyl and dihydrodioxin substituents present in the target compound. The phenyl and ketone groups increase hydrophobicity compared to the hydroxyl/dioxane system in the target compound.
b) Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
- Structure : Contains a benzodithiazine ring fused to a thiophene, with a hydrazine-linked dihydroxybenzylidene group.
- Key Differences: The benzodithiazine core replaces the dihydrodioxin moiety, and the hydrazine linker differs from the sulfamoyl group.
c) Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structure: A tetrahydrobenzo[b]thiophene derivative with an ethoxy-oxoethylamino substituent.
- Key Differences: The tetrahydro ring system reduces aromaticity compared to the fully aromatic thiophene in the target compound. The amino group here is acetylated, contrasting with the sulfamoyl functionality .
Sulfamoyl-Containing Analogues
a) Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Structure : A sulfonylurea herbicide with a triazine ring linked via a sulfamoyl group.
- Key Differences : The triazine ring introduces herbicidal activity, while the target compound’s dihydrodioxin group may favor CNS or anti-inflammatory applications. The benzoate ester in metsulfuron differs from the thiophene carboxylate in the target compound .
Physicochemical Property Comparison
| Compound Name | Melting Point (°C) | Dielectric Constant (20°C) | Key Substituents |
|---|---|---|---|
| Target Compound | Not reported | ~8–10 (estimated) | Sulfamoyl, dihydrodioxin, hydroxyl |
| Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-... (1b) | 174–178 | Not reported | Phenyl, ketone, hydroxyl |
| Methyl Thiophene-2-carboxylate | Not reported | 8.81 | Simple methyl ester |
| Metsulfuron Methyl | 163–166 | Not reported | Triazine, sulfonylurea |
Notes:
Research Findings and Implications
- Synthetic Challenges : The target compound’s sulfamoylation step likely requires careful control of reaction conditions (e.g., boron trifluoride or acetic anhydride as catalysts, as seen in related syntheses ).
- Bioactivity Potential: The dihydrodioxin moiety resembles ligands for neurotransmitter receptors, suggesting possible CNS activity. This contrasts with the herbicidal triazine in metsulfuron .
- Stability : The hydroxyl and dioxane groups may increase hydrolytic sensitivity compared to simpler esters like methyl thiophene-2-carboxylate .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing methyl 3-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the sulfamoyl intermediate via nucleophilic substitution between a thiophene-2-carboxylate derivative and a sulfamoyl chloride.
- Step 2 : Coupling the sulfamoyl group to the 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl moiety under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3 : Final purification using column chromatography or preparative HPLC to isolate the product .
- Challenges : Ensuring regioselectivity during sulfamoylation and minimizing side reactions (e.g., hydrolysis of the methyl ester).
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and functional groups (e.g., sulfamoyl, benzodioxin) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify characteristic peaks for ester (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .
- HPLC : Assess purity (>95%) using reverse-phase methods with UV detection .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for sulfamoylation .
- Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., coupling reactions) to prevent decomposition .
- Catalyst Use : Employ coupling agents like EDCI/HOBt for amide bond formation .
- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and adjust conditions dynamically .
Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Reassessment : Verify compound purity via HPLC and elemental analysis to rule out impurities influencing activity .
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to minimize variability .
- Structural Analog Comparison : Compare activity with analogs (e.g., methyl ester vs. free carboxylic acid derivatives) to identify critical functional groups .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Substituent Modification : Synthesize derivatives with variations in:
- The benzodioxin ring (e.g., halogenation at position 6) .
- The sulfamoyl linker (e.g., replacing -SO₂NH- with -SO₂NMe-) .
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) or pathogens to correlate structural changes with activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes and guide synthetic efforts .
Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorescence-based or radiometric assays for candidate targets (e.g., proteases, oxidoreductases) .
- Cellular Imaging : Track subcellular localization via fluorescence tagging (e.g., FITC conjugation) .
- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins in treated vs. untreated cells using RNA-seq or LC-MS/MS .
Q. How can researchers assess the compound’s stability under physiological or experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and varying pH (1–13) to identify degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human/animal plasma and quantify remaining compound using HPLC .
- Long-Term Storage Tests : Monitor stability at -20°C, 4°C, and room temperature over 6–12 months .
Q. What methods are recommended for addressing low yields or impurities in large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
